![molecular formula C18H23NO6 B14398257 Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate CAS No. 86489-52-3](/img/structure/B14398257.png)
Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate is an organic compound with a complex structure that includes ester, amide, and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate typically involves multiple steps. One common method is the reaction of diethyl propanedioate (diethyl malonate) with benzylamine and 3-oxobutanoic acid. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion from diethyl malonate, which then reacts with benzylamine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its functional groups allow it to participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in enolate formation.
Benzylamine: A primary amine that can react with carbonyl compounds to form imines.
3-Oxobutanoic acid: A keto acid that can participate in condensation reactions.
Uniqueness
Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological activities.
Propiedades
Número CAS |
86489-52-3 |
|---|---|
Fórmula molecular |
C18H23NO6 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
diethyl 2-[benzyl(3-oxobutanoyl)amino]propanedioate |
InChI |
InChI=1S/C18H23NO6/c1-4-24-17(22)16(18(23)25-5-2)19(15(21)11-13(3)20)12-14-9-7-6-8-10-14/h6-10,16H,4-5,11-12H2,1-3H3 |
Clave InChI |
VOZQPSVLRULTNB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)N(CC1=CC=CC=C1)C(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


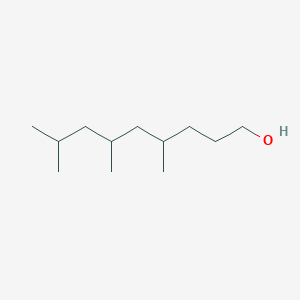
![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
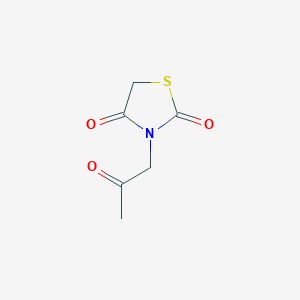
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
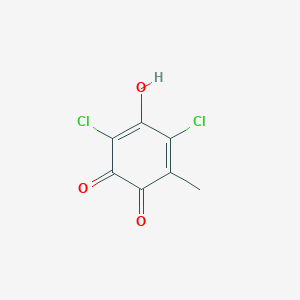
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)
![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)
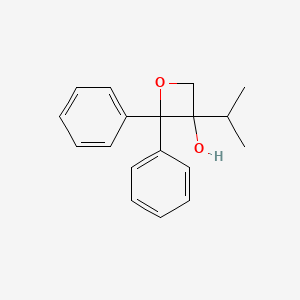
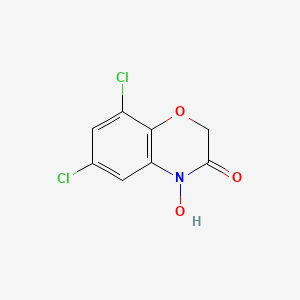
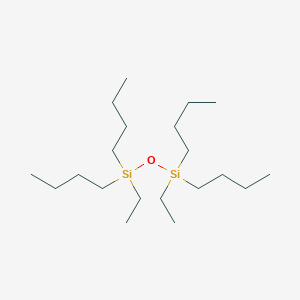
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)

